molecular formula C13H23NO3 B6230366 tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate CAS No. 1353876-71-7

tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate

Cat. No.: B6230366
CAS No.: 1353876-71-7
M. Wt: 241.3
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Description

tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate: is a chemical compound with the molecular formula C13H23NO3. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-cyclopentyl-3-oxopropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .

Biology: The compound is used in the synthesis of peptidomimetics and other biologically active molecules. It aids in the development of new drugs and therapeutic agents .

Medicine: In pharmaceutical research, it is used to synthesize intermediates for various drugs. Its unique structure allows for the creation of compounds with potential therapeutic benefits .

Industry: In the chemical industry, it is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthesis. The protecting group can be removed under mild acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(3-oxopropyl)carbamate
  • tert-Butyl N-(cyclopentyl)carbamate

Comparison: tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate is unique due to the presence of both a cyclopentyl group and an oxopropyl group. This combination provides distinct steric and electronic properties, making it more versatile in synthetic applications compared to its similar counterparts .

Properties

CAS No.

1353876-71-7

Molecular Formula

C13H23NO3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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